

Physicochemical & Synthetic Profiling: 6-Chloro-4-methyl-1,3-benzothiazole

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Compound of Interest

Compound Name: *6-chloro-4-methyl-1,3-benzothiazole*

CAS No.: *1190320-49-0*

Cat. No.: *B3219777*

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Executive Summary

The **6-chloro-4-methyl-1,3-benzothiazole** scaffold represents a privileged substructure in medicinal chemistry, particularly in the development of antimicrobial, antitumor, and neuroprotective agents (e.g., Riluzole analogs). This guide provides a rigorous technical analysis of its fundamental physicochemical properties—specifically Molecular Weight (MW) and Lipophilicity (LogP)—which are critical determinants of Ligand Efficiency (LE) and ADME behavior.

The presence of the 4-methyl group introduces steric bulk proximal to the thiazole nitrogen, potentially modulating metabolic susceptibility, while the 6-chloro substituent enhances lipophilicity and metabolic stability against para-oxidation.

Molecular Identity & Structural Analysis[1]

Precise molecular weight determination is the first step in compound validation. For **6-chloro-4-methyl-1,3-benzothiazole**, the presence of a chlorine atom necessitates attention to isotopic distribution patterns during Mass Spectrometry (MS) analysis.

Quantitative Specifications

Property	Value	Notes
IUPAC Name	6-chloro-4-methyl-1,3-benzothiazole	Core scaffold (unsubstituted at C2)
Molecular Formula	C ₈ H ₆ ClNS	
Exact Mass (Monoisotopic)	182.991 g/mol	Based on ³⁵ Cl
Average Molecular Weight	183.66 g/mol	Weighted average of isotopes
Heavy Atom Count	11	
Rotatable Bonds	0	Rigid bicyclic system
Topological Polar Surface Area (TPSA)	~12.9 Å ²	Attributed to the Thiazole N and S

Isotopic Signature (MS Validation)

Due to the natural abundance of Chlorine isotopes (³⁵Cl ~75.8% and ³⁷Cl ~24.2%), the mass spectrum will exhibit a characteristic M / M+2 peak ratio of approximately 3:1.

- Base Peak (M): ~183.0 Da
- Isotope Peak (M+2): ~185.0 Da

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Expert Insight: In fragment-based drug discovery (FBDD), this specific MW (<200 Da) places the compound in the "Fragment" category. The high ligand efficiency potential makes it an ideal starting point for growing vectors at the C2 position.

Lipophilicity Profile (LogP / LogD)

Lipophilicity is the primary driver of this compound's membrane permeability and non-specific binding. The 6-chloro and 4-methyl substituents significantly increase the LogP relative to the parent benzothiazole.

Predictive vs. Experimental Landscape

Compound Variant	Predicted LogP (cLogP)	Experimental LogP (Consensus)	Δ vs. Parent
Benzothiazole (Parent)	2.01	1.99 - 2.01	N/A
6-Chloro-4-methyl-1,3-benzothiazole	3.35 ± 0.3	3.20 - 3.40 (Est.)	+1.3 log units
2-Amino derivative (Metabolite)	2.65	2.50 - 2.70	Reduced due to polarity

Mechanistic Impact of Substitution

- **4-Methyl Effect (+0.5 LogP):** Increases hydrophobicity and provides steric shielding to the N3 nitrogen, potentially reducing hydrogen bond acceptor capability.
- **6-Chloro Effect (+0.7 LogP):** The electron-withdrawing nature of the halogen increases the acidity of the C2-proton (if unsubstituted) and significantly drives partitioning into lipid bilayers.

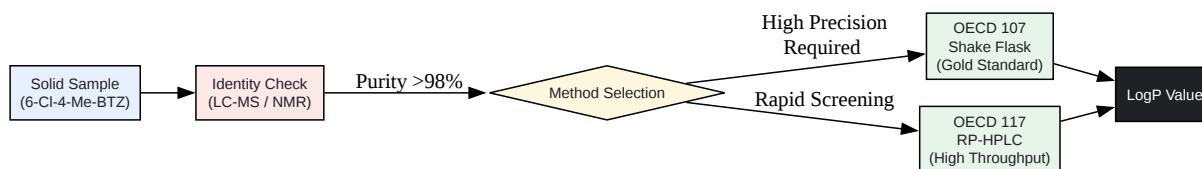
ADME Implications

With a LogP > 3.0 and MW < 200, this compound exhibits high Blood-Brain Barrier (BBB) permeability. However, this lipophilicity range also flags a risk for high intrinsic clearance () via CYP450 metabolism unless the C2 position is blocked or functionalized.

Experimental Protocols for Determination

To validate the theoretical values, the following self-validating protocols are recommended.

Workflow Visualization



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Figure 1: Decision tree for physicochemical characterization.

Protocol A: Shake Flask Method (OECD 107)

Applicability: LogP range -2 to 4 (Ideal for this compound). Principle: Direct measurement of solute distribution between n-octanol and water at equilibrium.

Step-by-Step Methodology:

- Phase Pre-Saturation:
 - Stir n-octanol and distilled water (1:1 ratio) for 24 hours before the experiment.
 - Why? To ensure mutual saturation, preventing volume shifts during the actual partition step.
- Stock Preparation:
 - Dissolve ~10 mg of **6-chloro-4-methyl-1,3-benzothiazole** in the pre-saturated n-octanol.
- Equilibration:
 - Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.
 - Vortex for 2 minutes, then shake mechanically for 1 hour at 25°C.
 - Centrifuge at 3000 rpm for 10 minutes to break any emulsions.
- Analysis:

- Sample both the octanol and water phases.[1][2]
- Quantify using UV-Vis spectrophotometry (λ_{max} ~260-290 nm) or HPLC.
- Calculation:
 - Validation Criteria: The LogP values from all three ratios must fall within ± 0.3 units.[1]

Protocol B: RP-HPLC Method (OECD 117)

Applicability: Faster throughput; relies on retention time () correlation.

Step-by-Step Methodology:

- Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).
- Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 7.4.
- Calibration:
 - Inject a mixture of reference standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).
 - Construct a calibration curve:
.
 - Where capacity factor
.
- Determination:
 - Inject **6-chloro-4-methyl-1,3-benzothiazole**.
 - Calculate

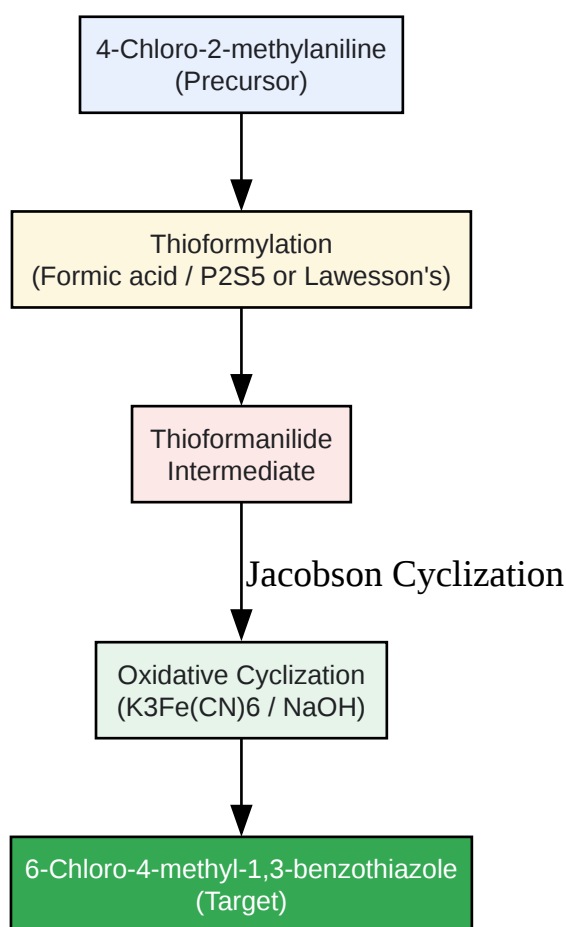
and interpolate LogP from the calibration curve.

Synthesis & Drug Development Context

Understanding the synthesis is crucial for accessing the material for testing. The 4-methyl group requires specific precursors compared to standard benzothiazoles.

Synthetic Route (Jacobson Cyclization)

The most robust route utilizes 4-chloro-2-methylaniline (4-chloro-o-toluidine) as the starting material.



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Figure 2: Synthetic pathway from commercially available aniline precursors.

Medicinal Chemistry Utility

- Scaffold Hopping: This core is often used to replace indole or quinoline rings to improve metabolic stability (lowering CYP oxidation potential).

- C2-Functionalization: The C2 proton is acidic. Lithiation (n-BuLi, -78°C) allows for the introduction of electrophiles (aldehydes, halides) to generate libraries of bioactive compounds.

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